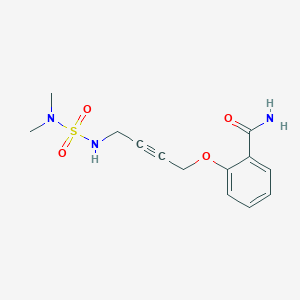

N-(1-fenil-2-(2H-1,2,3-triazol-2-il)etil)picolinamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

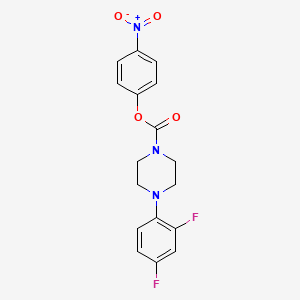

“N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide” is a compound that belongs to the class of 1,2,3-triazoles . Triazole molecules play a vital role in pharmaceuticals and agrochemicals due to their broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of similar triazole analogs was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

All newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Chemical Reactions Analysis

This compound is part of a series of novel 1H-1,2,3-triazole analogs that were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The reaction mechanisms and how different conditions and structure substrates can influence the direction for reactions have been discussed .Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable . They exist in equilibrium in solutions and have very close values of Gibbs energy . The dipole moment of the 1H- isomer is substantially higher than for 2H-1,2,3-triazoles .Aplicaciones Científicas De Investigación

Descubrimiento de fármacos y química medicinal

Los 1,2,3-triazoles han llamado la atención en el descubrimiento de fármacos debido a sus propiedades únicas. Exhiben alta estabilidad química, carácter aromático y capacidad de enlace de hidrógeno. Varios compuestos medicinales que contienen el núcleo de 1,2,3-triazol están disponibles en el mercado. Por ejemplo:

Síntesis orgánica y química click

Los 1,2,3-triazoles son bloques de construcción versátiles en la síntesis orgánica. El enfoque de química click popular permite una síntesis eficiente y directa de 1,2,3-triazoles. Varios métodos incluyen:

Química supramolecular

Los 1,2,3-triazoles participan en interacciones supramoleculares:

En resumen, N-(1-fenil-2-(2H-1,2,3-triazol-2-il)etil)picolinamida tiene una inmensa promesa en estos diversos campos, convirtiéndola en un compuesto cautivador para la exploración científica y la innovación . 🌟

Mecanismo De Acción

Target of Action

The primary targets of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide are orexin receptors . These receptors, also known as hypocretin receptors, play a crucial role in regulating arousal, wakefulness, and appetite .

Mode of Action

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide acts as a dual orexin receptor antagonist . It blocks the binding of orexin A and B neuropeptides to orexin-1 and orexin-2 receptors, thereby inhibiting their function . This results in the suppression of wakefulness and arousal .

Biochemical Pathways

The compound’s action on orexin receptors affects the orexinergic system , which is involved in the regulation of sleep-wake cycles . By blocking the orexin receptors, the compound suppresses the activity of this system, leading to the promotion of sleep .

Pharmacokinetics

Triazole compounds, in general, are known for theirhigh chemical stability . They are usually resistant to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures . This suggests that N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide may have good bioavailability.

Result of Action

The molecular and cellular effects of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide’s action primarily involve the suppression of arousal and wakefulness . This makes it potentially useful for treating conditions characterized by excessive wakefulness, such as insomnia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide. For instance, the compound’s stability and efficacy could be affected by factors such as temperature and pH . .

Propiedades

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c22-16(14-8-4-5-9-17-14)20-15(12-21-18-10-11-19-21)13-6-2-1-3-7-13/h1-11,15H,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZCXYMYRPSMDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2473096.png)

![Ethyl 5-[(2,2-diphenylacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2473102.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzofuran-2-carboxamide](/img/structure/B2473104.png)

![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-2-carboxamide](/img/structure/B2473105.png)

![[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]-glycinato]nickel](/img/structure/B2473107.png)

![5-Bromo-1-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]indole-2,3-dione](/img/structure/B2473110.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B2473111.png)

![2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2473112.png)